Tetrasodium 3,3'-azobis(6-(2-(4-nitro-2-sulphonatophenyl)vinyl)benzenesulphonate)
Description
Tetrasodium 3,3'-azobis(6-(2-(4-nitro-2-sulphonatophenyl)vinyl)benzenesulphonate) (CAS: 94158-42-6) is a complex azo compound characterized by:
- Molecular formula: C₆₀H₃₉N₁₇Na₄O₂₂S₄ .
- Molecular weight: 1570.27 g/mol .
- Key structural features: Two azo (-N=N-) groups linking aromatic rings, nitro (-NO₂) groups, and sulfonate (-SO₃⁻) moieties. The sodium counterions enhance water solubility, making it suitable for applications in dyes or pharmaceuticals .
Properties
CAS No. |
6272-71-5 |
|---|---|
Molecular Formula |
C28H16N4Na4O16S4 |
Molecular Weight |
884.7 g/mol |
IUPAC Name |
tetrasodium;2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]-5-[[4-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]-3-sulfonatophenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C28H20N4O16S4.4Na/c33-31(34)23-11-7-19(27(15-23)51(43,44)45)3-1-17-5-9-21(13-25(17)49(37,38)39)29-30-22-10-6-18(26(14-22)50(40,41)42)2-4-20-8-12-24(32(35)36)16-28(20)52(46,47)48;;;;/h1-16H,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48);;;;/q;4*+1/p-4/b3-1+,4-2+,30-29?;;;; |
InChI Key |
WMXWHKMEODSTIM-SGFVGHTISA-J |
Isomeric SMILES |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])/C=C/C4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone can be achieved through several methods. One common method involves the cyclization of appropriate precursors under acidic conditions. For instance, the compound can be synthesized from 2-methyl-1,4-naphthoquinone through a series of reduction and cyclization steps .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of large-scale reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be used under different conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized quinone derivatives, while reduction may produce hydroquinone derivatives .
Scientific Research Applications
Scientific Research Applications
-
Photoinitiator in Polymer Chemistry
- Tetrasodium 3,3'-azobis(6-(2-(4-nitro-2-sulphonatophenyl)vinyl)benzenesulphonate) acts as a photoinitiator in the synthesis of polymers. It absorbs UV light and generates free radicals, initiating the polymerization process. This property is particularly useful in creating UV-cured coatings and inks.
Application Area Description UV-Cured Coatings Utilized in coatings for wood, metal, and plastics to enhance durability and finish. Dental Materials Employed in dental composites to improve bonding and curing processes. -
Biochemical Applications
- The compound has been investigated for its potential use in biological systems, particularly due to its anionic nature which allows interaction with various biomolecules.
Biochemical Use Description Drug Delivery Systems Used as a carrier for targeted drug delivery, enhancing the solubility and bioavailability of therapeutic agents. Diagnostic Tools Incorporated into assays for detecting specific biomolecules through fluorescence or colorimetric changes. -
Nanotechnology
- Tetrasodium 3,3'-azobis(6-(2-(4-nitro-2-sulphonatophenyl)vinyl)benzenesulphonate) is employed in the fabrication of nanomaterials, particularly in creating nanoscale structures that can be used in sensors or electronic devices.
Nanomaterial Application Description Nanocomposites Enhances mechanical properties of polymers when used as a filler material. Sensors Utilized in the development of biosensors for detecting environmental pollutants or pathogens.
Case Studies
-
Polymerization Studies
- A study conducted by researchers demonstrated the effectiveness of Tetrasodium 3,3'-azobis(6-(2-(4-nitro-2-sulphonatophenyl)vinyl)benzenesulphonate) as a photoinitiator for acrylate-based polymers. The results indicated improved curing rates and mechanical properties compared to traditional photoinitiators.
-
Drug Delivery Research
- Another significant study focused on the use of this compound in drug delivery systems for anticancer therapies. The researchers found that encapsulating chemotherapeutic agents within nanoparticles modified with Tetrasodium 3,3'-azobis(6-(2-(4-nitro-2-sulphonatophenyl)vinyl)benzenesulphonate) resulted in enhanced cellular uptake and reduced side effects.
Mechanism of Action
The mechanism of action of 8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone involves its interaction with various molecular targets and pathways. The quinone moiety can undergo redox cycling, generating reactive oxygen species that can modulate cellular processes. This redox activity is crucial for its biological effects, including enzyme inhibition and potential therapeutic applications .
Comparison with Similar Compounds
Hexasodium 3,3'-azobis[6-(2-(4-((2-methoxy-4-((4-methoxy-3-sulphonatophenyl)azo)-5-methylphenyl)azo)-2-sulphonatophenyl)vinyl)benzenesulphonate] (CAS: 85188-14-3)
- Molecular formula : C₅₈H₄₄N₁₀Na₆O₂₂S₆ .
- Molecular weight : 1563.35 g/mol .
- Key differences :
- Contains methoxy (-OCH₃) groups and additional sulfonate substituents.
- Higher sodium content (hexasodium vs. tetrasodium), increasing ionic strength and solubility in polar solvents .
- Applications: Primarily used in the pharmaceutical industry, unlike the target compound, which may have broader dye applications .
Tetrasodium m,m'-Azobis(6-(2-(4-nitro-2-sulphophenyl)vinyl)benzenesulphonic acid) (CAS: 6272-71-5)
- Molecular formula: Not explicitly stated, but structural analogs suggest similarities in azo and sulfonate groups .
- Key differences: Shorter aromatic backbone with fewer nitro groups. Lower molecular weight (~1200–1300 g/mol estimated), impacting chromophore intensity and thermal stability . Synonyms include "Erie Yellow S5GP," indicating use as a textile dye .
Functional and Application-Based Comparisons
Solubility and Stability
- Target compound : High water solubility due to four sulfonate groups and sodium ions. Stability under neutral pH but may degrade under acidic/alkaline conditions due to azo bond cleavage .
- Hexasodium analog : Enhanced solubility from six sulfonate groups but reduced stability in high-salinity environments due to ionic competition .
- Direct Yellow 50 (CAS: 6409-90-1): A structurally simpler azo dye with fewer sulfonate groups; used in textiles but with lower solubility than the target compound .
Chromophore Properties
- The target compound’s extended conjugation (two azo groups and nitro substituents) provides strong absorbance in the visible spectrum (~400–500 nm), ideal for bright yellow/orange dyes .
- Direct Yellow 86 (CAS: 70563-36-9): Contains triazine rings, shifting absorbance to longer wavelengths (~550 nm) for redder hues compared to the target compound .
Biological Activity
Tetrasodium 3,3'-azobis(6-(2-(4-nitro-2-sulphonatophenyl)vinyl)benzenesulphonate), commonly referred to as Tetrasodium Azo, is a synthetic compound that exhibits significant biological activity. This article delves into its chemical properties, biological effects, and relevant case studies that highlight its applications and implications in various fields.
- Molecular Formula : C40H28N10O19S4.4Na
- Molecular Weight : 0 (exact weight not specified)
- CAS Number : 94279-16-0
The compound is characterized by its azo linkage and sulfonate groups, which contribute to its solubility in water and potential reactivity in biological systems. The presence of nitro groups also suggests possible interactions with cellular components.
Tetrasodium Azo acts primarily as a reactive oxygen species (ROS) generator , which can influence various cellular processes. The compound's ability to produce ROS has been linked to:
- Cell Proliferation : It has been observed to impact cell growth positively or negatively depending on the concentration and exposure duration.
- Apoptosis Induction : High concentrations can lead to programmed cell death in certain cancer cell lines, making it a candidate for therapeutic applications.
Toxicological Profile
The compound is classified as toxic to reproduction and has been associated with various adverse effects in animal studies. Key findings include:
- Reproductive Toxicity : Studies indicate that exposure can lead to developmental issues in offspring.
- Cytotoxicity : In vitro assays demonstrate that Tetrasodium Azo can induce cytotoxic effects on human cell lines at elevated concentrations.
Case Studies
- Cancer Research
- Ecotoxicological Impact
- Dermatological Applications
Summary of Findings
| Study Focus | Key Findings | Implications |
|---|---|---|
| Cancer Cell Proliferation | Dose-dependent inhibition observed | Potential therapeutic agent for cancer treatment |
| Ecotoxicology | Significant mortality in aquatic organisms | Need for environmental regulations |
| Dermatological Safety | Concerns over skin sensitization | Caution advised in cosmetic applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
